

Application Notes: Investigating the Genomic Effects of EPZ-719 via Chromatin Immunoprecipitation

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Compound of Interest

Compound Name: EPZ-719

Cat. No.: B10831913

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Introduction

EPZ-719 is a potent and selective small-molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] The primary enzymatic function of SETD2 is the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation and the maintenance of genomic stability.[1] Inhibition of SETD2 by **EPZ-719** leads to a global reduction of H3K36me3 levels, which can alter gene expression and affect cancer cell proliferation.[1]

Chromatin Immunoprecipitation (ChIP) is an indispensable technique for studying the genome-wide effects of epigenetic modifiers like **EPZ-719**. This method allows for the precise mapping of histone modifications across the genome. By treating cells with **EPZ-719** and subsequently performing a ChIP assay with an antibody specific for H3K36me3, researchers can quantify the reduction of this mark at specific gene loci, thereby elucidating the inhibitor's mechanism of action and identifying its direct genomic targets. These application notes provide a comprehensive protocol for this purpose.

Data Presentation

The following table summarizes representative quantitative data expected from a ChIP-qPCR experiment designed to measure the change in H3K36me3 occupancy at a target gene locus

following treatment with **EPZ-719**. Data is presented as a percentage of input, representing the amount of immunoprecipitated DNA relative to the total amount of starting chromatin.

Target Genomic Locus	Treatment	Mean % Input (\pm SD)	Fold Change vs. Vehicle
ACTB Gene Body	Vehicle (DMSO)	2.5% (\pm 0.3)	1.0
(Positive Control Locus)	EPZ-719 (1 μ M)	0.4% (\pm 0.1)	0.16
Intergenic Region	Vehicle (DMSO)	0.1% (\pm 0.05)	1.0
(Negative Control Locus)	EPZ-719 (1 μ M)	0.08% (\pm 0.04)	0.8

Experimental Protocols

This section provides a detailed methodology for assessing the effect of **EPZ-719** on H3K36me3 levels using ChIP. The protocol is divided into two main parts: cell treatment and the ChIP assay itself.

Protocol 1: Cell Culture, Treatment, and Crosslinking

This protocol details the initial steps of treating cultured cells with **EPZ-719** and preparing them for chromatin extraction.

- Cell Culture: Plate the desired cell line (e.g., KMS-11 multiple myeloma cells) at an appropriate density on 15 cm plates and allow them to adhere and reach approximately 80% confluency.
- **EPZ-719** Treatment:
 - Prepare a stock solution of **EPZ-719** in DMSO.
 - Treat cells with the desired final concentration of **EPZ-719** (e.g., 0.1 μ M to 5 μ M) or a vehicle control (an equivalent volume of DMSO). The optimal concentration and duration should be determined empirically; a 48- to 96-hour treatment is a common starting point.

- Protein-DNA Crosslinking:
 - To crosslink proteins to DNA, add 37% formaldehyde directly to the culture medium to a final concentration of 1%.
 - Incubate the plates for 10 minutes at room temperature with gentle shaking.[\[4\]](#)
- Quenching:
 - Stop the crosslinking reaction by adding 1.25 M glycine to a final concentration of 125 mM.[\[4\]](#)[\[5\]](#)
 - Incubate for 5 minutes at room temperature with gentle shaking.[\[4\]](#)
- Cell Harvesting:
 - Wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).
 - Scrape the cells into a conical tube, centrifuge at 1,000 x g for 5 minutes at 4°C, and discard the supernatant.[\[6\]](#) The resulting cell pellet can be used immediately or stored at -80°C.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from standard ChIP procedures and is suitable for magnetic bead-based immunoprecipitation.[\[4\]](#)[\[5\]](#)[\[6\]](#)

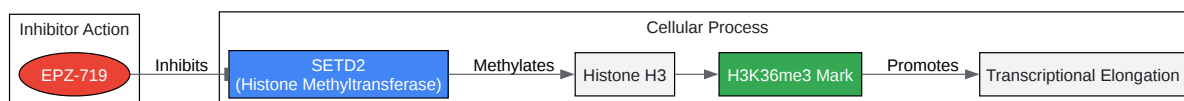
- Cell Lysis:
 - Resuspend the crosslinked cell pellet in a cell lysis buffer containing a protease inhibitor cocktail (PIC).
 - Incubate on ice for 10 minutes to lyse the cell membrane.[\[6\]](#)
 - Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer with PIC.[\[6\]](#)
- Chromatin Shearing:

- Sonicate the nuclear lysate to shear the chromatin into fragments of approximately 200-1000 base pairs.[\[4\]](#)
- Optimization is critical: Perform a time course to determine the optimal sonication conditions for your specific cell type and equipment.[\[7\]](#)
- After sonication, centrifuge the lysate at high speed to pellet cellular debris. The supernatant contains the soluble chromatin.
- Immunoprecipitation (IP):
 - Quantify the chromatin concentration. Set aside a small aliquot (typically 1-2%) of the sheared chromatin to serve as the "input" control.
 - Dilute an appropriate amount of chromatin (e.g., 25 µg) in ChIP dilution buffer.
 - Add a high-quality, ChIP-validated anti-H3K36me3 antibody. As a negative control, set up a parallel IP with a non-specific Normal Rabbit IgG.
 - Incubate overnight at 4°C with rotation.
- Immune Complex Capture:
 - Add Protein A/G magnetic beads to each IP reaction.
 - Incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.[\[4\]](#)
- ChIP Washes:
 - Use a magnetic rack to pellet the beads. Discard the supernatant.
 - Perform a series of stringent washes to remove non-specifically bound chromatin. This typically involves sequential washes with low salt, high salt, and LiCl wash buffers.[\[4\]](#)[\[5\]](#)
 - Finish with a final wash in TE buffer.
- Elution and Reverse Crosslinking:

- Elute the chromatin from the beads using a freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
- Reverse the protein-DNA crosslinks by adding NaCl to the eluate and incubating at 65°C for at least 6 hours or overnight. The input sample should be processed in parallel.[4]
- DNA Purification:
 - Treat the samples with RNase A and then Proteinase K to remove residual RNA and protein.[6]
 - Purify the DNA using either phenol-chloroform extraction or a commercial DNA purification kit/column.
 - Elute the purified DNA in a small volume of nuclease-free water or elution buffer.
- Analysis:
 - Quantify the purified DNA.
 - Use the DNA for downstream analysis, such as qPCR with primers for specific target genes or for library preparation for ChIP-sequencing (ChIP-seq).

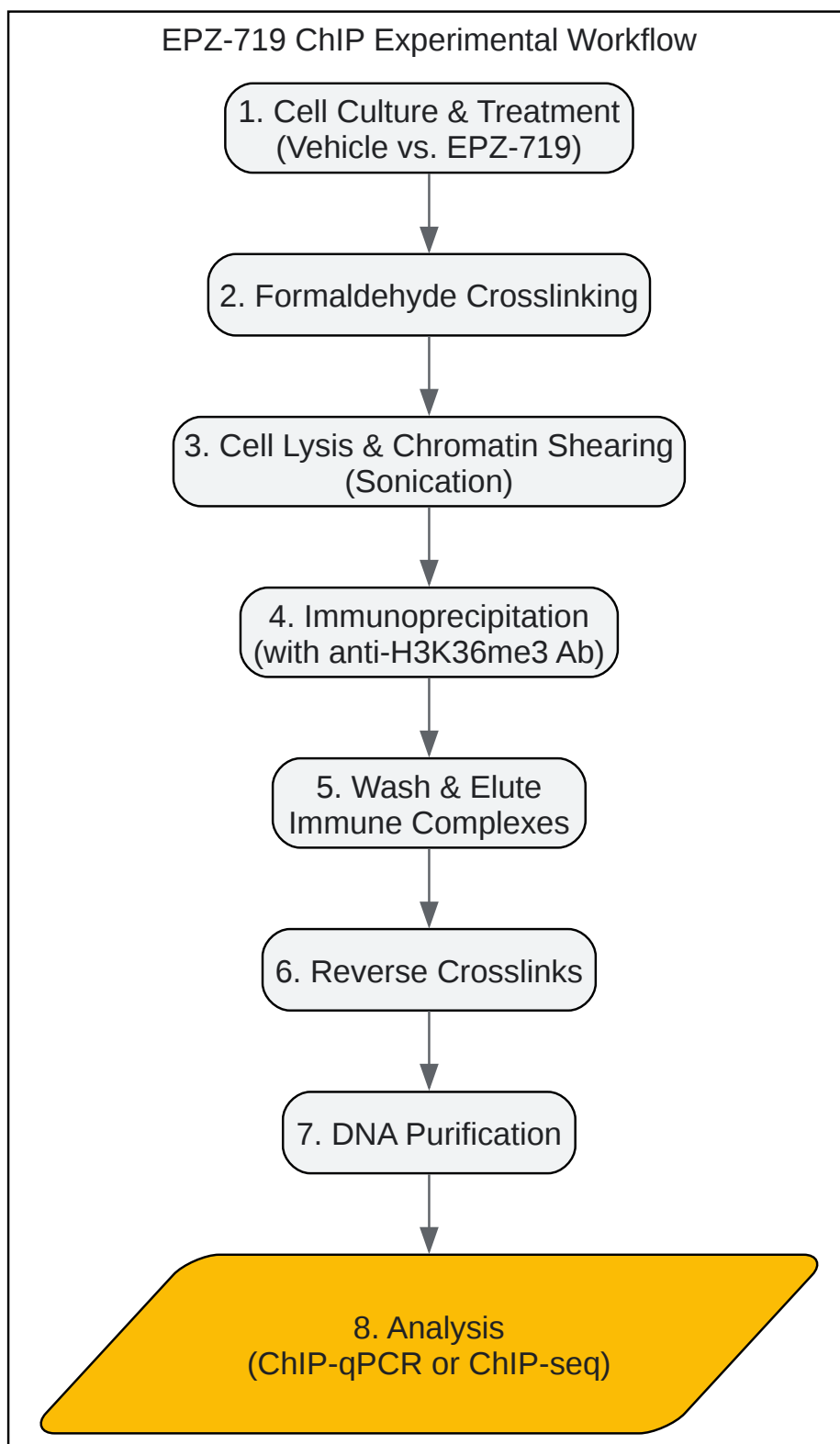
Mandatory Visualizations

The following diagrams illustrate key conceptual and procedural workflows described in these application notes.



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Caption: Mechanism of action for the SETD2 inhibitor **EPZ-719**.



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Caption: Step-by-step workflow for ChIP after **EPZ-719** treatment.

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